Arctigenin 4'-O-beta-gentiobioside

Description

Structural Elucidation and Spectroscopic Characterization

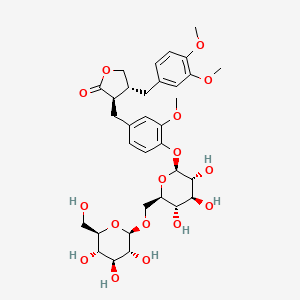

Arctigenin 4'-O-β-gentiobioside (CAS 41682-24-0) is a lignan glycoside characterized by a dibenzylbutyrolactone aglycone core and a gentiobioside (6-O-β-D-glucopyranosyl-β-D-glucopyranosyl) moiety. The molecular formula is C₃₃H₄₄O₁₆, with a molecular weight of 696.69 g/mol. Its structure was first elucidated through isolation from Trachelospermum asiaticum var. intermedium and confirmed via ¹H-NMR and HPLC.

The aglycone portion features a 4'-hydroxy-3,3',4-trimethoxy-lignan-olide core, while the glycosidic component consists of two β-D-glucopyranosyl units linked via a 1→6 glycosidic bond. Key spectroscopic data include:

Comparative Analysis with Related Lignan Glycosides

Arctigenin 4'-O-β-gentiobioside distinguishes itself from other lignan glycosides through its unique substitution pattern and glycosylation site. Below is a comparative analysis with structurally related compounds:

Table 2: Structural Comparison with Related Lignan Glycosides

| Compound | Core Structure | Glycosylation Site | Methoxy Groups |

|---|---|---|---|

| Arctigenin 4'-O-β-gentiobioside | 4'-Hydroxy-3,3',4-trimethoxy-lignan-olide | 4'-O-gentiobioside | 3,3',4 |

| Matairesinol 4'-O-β-gentiobioside | 4'-Hydroxy-3,3'-dimethoxy-lignan-olide | 4'-O-gentiobioside | 3,3' |

| Trachelogenin 4'-O-β-gentiobioside | 4',8'-Dihydroxy-3,3',4-trimethoxy-lignan-olide | 4'-O-gentiobioside | 3,3',4 |

| Nortrachelogenin 4'-O-β-gentiobioside | 4'-Hydroxy-3,3'-dimethoxy-lignan-olide | 4'-O-gentiobioside | 3,3' |

Key Differences :

- Methoxy Substitution : Arctigenin 4'-O-β-gentiobioside has an additional methoxy group at position C-4 compared to matairesinol derivatives.

- Hydroxylation : Unlike trachelogenin derivatives, it lacks a hydroxyl group at position C-8'.

- Glycosylation : The gentiobioside moiety (a disaccharide) distinguishes it from monoglucosyl derivatives like arctiin.

Solubility Profile and Stability Under Physiological Conditions

Arctigenin 4'-O-β-gentiobioside exhibits moderate solubility in organic solvents but limited aqueous solubility.

Properties

IUPAC Name |

(3R,4R)-4-[(3,4-dimethoxyphenyl)methyl]-3-[[3-methoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyphenyl]methyl]oxolan-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H44O16/c1-42-19-6-4-15(10-21(19)43-2)8-17-13-45-31(41)18(17)9-16-5-7-20(22(11-16)44-3)47-33-30(40)28(38)26(36)24(49-33)14-46-32-29(39)27(37)25(35)23(12-34)48-32/h4-7,10-11,17-18,23-30,32-40H,8-9,12-14H2,1-3H3/t17-,18+,23+,24+,25+,26+,27-,28-,29+,30+,32+,33+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEQSYBHDHIPRKS-QWNZGVGBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2COC(=O)C2CC3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)C[C@H]2COC(=O)[C@@H]2CC3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H44O16 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

696.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Arctigenin 4’-O-beta-gentiobioside can be synthesized through the extraction from natural sources such as Trachelospermum jasminoides. The extraction process typically involves the use of solvents like methanol, ethanol, or dimethyl sulfoxide (DMSO) to isolate the compound from the plant material .

Industrial Production Methods

Industrial production of Arctigenin 4’-O-beta-gentiobioside involves large-scale extraction from plant sources. The process includes harvesting the plant material, drying, and grinding it into a fine powder. The powder is then subjected to solvent extraction, followed by purification steps such as chromatography to obtain the pure compound .

Chemical Reactions Analysis

Types of Reactions

Arctigenin 4’-O-beta-gentiobioside undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like hydrogen peroxide or potassium permanganate.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

Biological Activities

Arctigenin 4'-O-beta-gentiobioside exhibits several notable biological activities, including:

- Antioxidant Properties : The compound has shown potential as an antioxidant, which may help mitigate oxidative stress by scavenging free radicals. This activity is attributed to its phenolic structure, which is known for antioxidant effects .

- Anti-inflammatory Effects : Research indicates that this compound can inhibit the production of inflammatory mediators such as interleukin-6 and tumor necrosis factor-alpha. These findings suggest its potential in managing chronic inflammatory conditions .

- Neuroprotective Potential : Preliminary studies suggest that this compound may protect against neurodegenerative diseases like Alzheimer's and Parkinson's disease by promoting neuronal survival and reducing oxidative damage .

- Anti-cancer Properties : this compound has demonstrated the ability to inhibit the proliferation of various cancer cell lines and induce apoptosis in vitro. However, further in vivo studies are required to establish its efficacy in cancer treatment .

Table 1: Summary of Biological Activities

Comparative Analysis with Other Compounds

To better understand the uniqueness of this compound, it is helpful to compare it with other related compounds.

Mechanism of Action

Arctigenin 4’-O-beta-gentiobioside exerts its effects through various molecular targets and pathways:

Anti-inflammatory: Inhibits the production of pro-inflammatory cytokines and enzymes.

Antioxidant: Scavenges free radicals and enhances the activity of antioxidant enzymes.

Comparison with Similar Compounds

Comparison with Structural Analogues

Arctigenin 4'-O-beta-gentiobioside belongs to a family of lignan glycosides with shared structural motifs but varying aglycones and sugar attachments. Key analogues include:

Structural and Molecular Comparisons

Key Structural Differences :

- Aglycone variations: Matairesinol lacks the methoxy groups present in arctigenin, while trachelogenin has a hydroxyl group instead of a methoxy at the C-3 position .

- Glycosylation position : Arctiin is glycosylated at the 8-OH position, unlike the 4'-OH in this compound, leading to divergent solubility and receptor interactions .

Pharmacokinetic and Bioactivity Differences

Pharmacokinetics

Note: Glycosylation reduces GI absorption compared to aglycones, as seen in this compound versus arctigenin .

Bioactivity

Structure-Activity Relationships (SAR) :

Metabolic and Stability Profiles

- This compound is likely hydrolyzed in the gut to release arctigenin, which undergoes hepatic metabolism via demethylation to active metabolites like dihydroxyenterolactone (DHENL) .

- In contrast, trachelogenin 4'-O-beta-gentiobioside shows higher metabolic stability due to its hydroxyl-rich aglycone, which resists rapid demethylation .

Biological Activity

Arctigenin 4'-O-beta-gentiobioside is a natural compound derived from the plant Arctium lappa (greater burdock), recognized for its diverse biological activities. This article synthesizes current research findings, including pharmacological effects, mechanisms of action, and case studies, to provide a comprehensive overview of the compound's biological activity.

Overview of this compound

- Chemical Structure : this compound is a dibenzylbutyrolactone lignan with the molecular formula and a molecular weight of approximately 696.69 g/mol.

- CAS Number : 41682-24-0

Pharmacological Activities

This compound exhibits a range of pharmacological activities, including:

-

Antitumor Activity :

- Studies have shown that arctigenin effectively inhibits the growth of various cancer cell lines, particularly under nutrient-deprived conditions. It selectively induces apoptosis in cancer cells while sparing normal cells, making it a promising candidate for cancer therapy .

- In vivo studies demonstrated that arctigenin significantly suppressed tumor growth in nude mice models, particularly against pancreatic cancer (PANC-1) cells .

-

Anti-inflammatory Effects :

- Arctigenin has been identified as a selective inhibitor of phosphodiesterase-4 (PDE4), which plays a crucial role in modulating inflammation. The compound elevates intracellular cyclic adenosine monophosphate (cAMP) levels, leading to reduced inflammatory responses in human peripheral blood mononuclear cells (PBMCs) and murine RAW264.7 cells .

- It also inhibits nuclear factor-kappa B (NF-κB) activation, further contributing to its anti-inflammatory properties .

- Antioxidant Activity :

- Neuroprotective Effects :

- Metabolic Regulation :

The biological effects of arctigenin are mediated through several molecular pathways:

- Inhibition of Akt Pathway : Arctigenin blocks glucose starvation-induced activation of Akt, a key player in cancer cell survival under nutrient deprivation .

- Suppression of STAT3 Signaling : The compound inhibits both constitutive and IL-6-induced phosphorylation of STAT3, enhancing chemosensitivity to drugs like cisplatin in cancer cells .

- Modulation of cAMP Levels : By inhibiting PDE4, arctigenin increases cAMP levels, leading to downstream effects on inflammatory signaling pathways .

Case Studies

- Cancer Treatment :

- Inflammatory Diseases :

Data Table: Summary of Biological Activities

Q & A

Q. How should conflicting results between in silico predictions and experimental data for this compound’s targets be addressed?

- Methodological Answer : Reconcile discrepancies by:

- Molecular docking : Use multiple software (AutoDock Vina, Schrödinger) to cross-validate binding affinities.

- Experimental validation : Perform surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.

- Pathway enrichment analysis : Use tools like DAVID or Metascape to identify overrepresented pathways in omics data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.